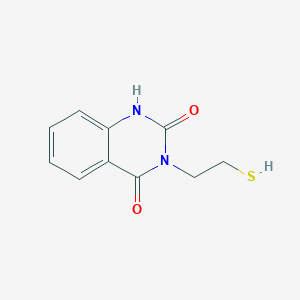

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

描述

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities.

准备方法

The synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process starting from substituted isatoic anhydride. The synthetic route includes the following steps :

Amidation and Cyclization: Substituted isatoic anhydride is reacted with appropriate amines to form the corresponding anthranilates.

Formation of Benzoxazinones: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazinones.

Final Product Formation: The benzoxazinones are then treated with ammonia solution to yield the desired quinazoline-2,4(1H,3H)-dione derivatives.

化学反应分析

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

Key Observations :

-

Disulfide formation is reversible under reducing conditions (e.g., DTT or β-mercaptoethanol) .

-

Over-oxidation to sulfonic acids requires strong oxidizing agents and elevated temperatures .

Nucleophilic Substitution at the Thiol Group

The thiol moiety participates in alkylation and arylation reactions:

| Substrate | Reagent | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub>, DMF | 3-(2-(Benzylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 24h, RT | 89% |

| Methyl iodide | NaH, THF | 3-(2-(Methylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 12h, 50°C | 78% |

| Phenacyl bromide | Acetone, reflux | 3-(2-(Phenacylthio)ethyl)quinazoline-2,4(1H,3H)-dione | 8h | 92% |

Mechanistic Insight :

-

Alkylation proceeds via deprotonation of the thiol group, forming a thiolate intermediate that reacts with electrophiles .

Cyclization Reactions

The compound forms heterocyclic derivatives through intramolecular reactions:

a. 1,3,4-Oxadiazole Formation

Reaction with carbon disulfide (CS<sub>2</sub>) under basic conditions:

text3-(2-Mercaptoethyl)quinazoline-2,4-dione + CS<sub>2</sub> → 1,3-bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

b. Triazole Derivatives

Cyclization with phenyl isothiocyanate:

text3-(2-Mercaptoethyl)quinazoline-2,4-dione + PhNCS → 1,3-bis((5-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione

Quinazoline Core Modifications

The quinazoline ring undergoes electrophilic substitution and reductions:

Notable Feature :

-

Bromination occurs preferentially at the C6 position due to electron-donating effects of the dione groups .

Grignard Reactions

Reactivity with organomagnesium reagents:

Experimental Note :

Stability and Degradation

Critical stability parameters:

科学研究应用

Antimicrobial Properties

Research indicates that 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable or superior to standard antibiotics .

Anticancer Potential

The compound has shown promise in cancer therapy due to its ability to inhibit cancer cell proliferation. Mechanistically, it may interact with specific cellular pathways involved in tumor growth and metastasis. In vitro studies have suggested that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tyrosine kinases .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties. It is believed to enhance immune responses by modulating lymphocyte activity and promoting the production of cytokines . This makes it a candidate for further exploration in immunotherapy applications.

Case Studies

作用机制

The mechanism of action of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .

相似化合物的比较

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:

Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

Erlotinib: Used for the treatment of lung and pancreatic cancers.

Gefitinib: Another anticancer agent used for lung cancer treatment.

The uniqueness of this compound lies in its specific mercaptoethyl substitution, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

生物活性

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, also known as AWD 100-041, is a compound that has garnered attention for its diverse biological activities. This article explores its immunomodulatory properties, antimicrobial effects, and potential applications in cancer therapy. The synthesis and structure-activity relationships (SAR) of this compound and its derivatives are also discussed.

Immunomodulatory Activity

Research indicates that this compound exhibits immunomodulating and immunorestorative activities. In studies involving male Wistar rats, the compound was administered orally and was found to produce at least seven metabolites, which were identified through UV and mass spectrometry. These metabolites included S-methylated structures resulting from sulfoxidation and ring-hydroxylation processes. The ratio of phase I to phase II metabolites was approximately 4:1, indicating significant metabolic transformation post-administration .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study assessed the compound's effectiveness using the Agar well diffusion method against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives of quinazoline-2,4(1H,3H)-dione exhibited moderate activity against these strains. Notably:

- Compound 13 demonstrated an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, with a minimum inhibitory concentration (MIC) of 65 mg/mL.

- Compound 15 showed similar activity with inhibition zone values ranging from 10 to 12 mm against multiple strains .

Antiviral Activity

Emerging research highlights the potential antiviral properties of quinazoline derivatives. A subset of these compounds has been identified as specific inhibitors of vaccinia virus and adenovirus. For instance:

- Compound 24b11 displayed an EC50 value of 1.7 μM against the vaccinia virus.

- Compound 24b13 exhibited an EC50 value of 6.2 μM against adenovirus-2, demonstrating superior potency compared to standard antiviral drugs like Cidofovir .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various quinazoline derivatives indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example:

| Compound | Target | EC50/MIC (μM/mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | MIC: 65 | 9 |

| Compound 15 | Escherichia coli | MIC: 75 | 15 |

| Compound 24b11 | Vaccinia Virus | EC50: 1.7 | N/A |

| Compound 24b13 | Adenovirus-2 | EC50: 6.2 | N/A |

These findings suggest that further structural modifications may enhance the efficacy of these compounds as therapeutic agents.

Case Studies

In one notable case study, researchers synthesized a series of quinazoline derivatives to evaluate their potential as PARP-1/2 inhibitors. Among these derivatives, some compounds exhibited IC50 values in the low nanomolar range against PARP-1, indicating potent activity that could be leveraged in cancer therapy .

属性

IUPAC Name |

3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNHLFULJDXJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160656 | |

| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138400-06-3 | |

| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolism of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in living organisms?

A1: Research shows that after oral administration in rats, this compound undergoes extensive metabolism, resulting in at least seven metabolites excreted in urine and feces []. These metabolites primarily arise from S-methylation, sulfoxidation, and ring-hydroxylation reactions. Some metabolites are also found conjugated with sulfate or glucuronide. Interestingly, the ratio of phase I to phase II metabolites is 4:1, indicating a significant contribution of oxidative processes []. Similar metabolic profiles were observed in isolated perfused rat liver and rat hepatocyte cultures, confirming the liver's role in metabolizing this compound []. Notably, lymphocyte and myeloma cell cultures primarily produce the disulfide form of this compound, suggesting a different metabolic pathway in these cells [].

Q2: Does the structure of this compound influence its biological activity?

A2: Yes, structural modifications significantly impact the biological activity of this compound. Studies show that N-1 methyl and benzyl substituted derivatives exhibit immunostimulating activity in various tests []. This suggests that modifications at the N-1 position can enhance its immunomodulatory properties []. Further research is needed to explore the structure-activity relationship in greater detail and optimize the compound for specific therapeutic applications.

Q3: Has this compound shown any antiviral activity?

A3: Yes, this compound (5a) and its corresponding disulfide, bis[2,4-dioxol-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfane (3a), have demonstrated significant antiviral activity in vitro []. These compounds showed efficacy against both DNA and RNA viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at concentrations non-toxic to host cells []. This finding highlights the potential of this compound and its derivatives as antiviral agents. Further investigation is warranted to determine their in vivo efficacy and safety profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。